5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with various reagents to introduce the oxazole ring and the hydroxycyclohexyl group. Common synthetic routes may include:
Formation of Benzylpiperidine Intermediate: This step involves the reaction of benzyl chloride with piperidine under basic conditions to form the benzylpiperidine intermediate.
Introduction of Oxazole Ring: The benzylpiperidine intermediate is then reacted with appropriate reagents to form the oxazole ring. This may involve cyclization reactions using reagents such as hydroxylamine and carboxylic acids.
Addition of Hydroxycyclohexyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine: This compound shares the benzylpiperidine moiety but differs in the presence of a chloropyridine group instead of the oxazole ring.
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: Similar in having a benzylpiperidine structure but includes a dimethoxyindanone group.
Uniqueness
5-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide is unique due to its combination of a benzylpiperidine moiety, a hydroxycyclohexyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-20-8-6-19(7-9-20)24-23(28)22-15-21(29-25-22)16-26-12-10-18(11-13-26)14-17-4-2-1-3-5-17/h1-5,15,18-20,27H,6-14,16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPBJKUZHFJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NOC(=C2)CN3CCC(CC3)CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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